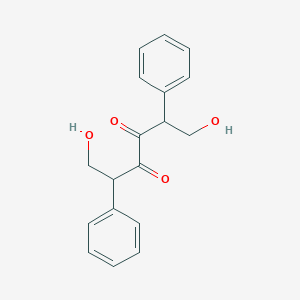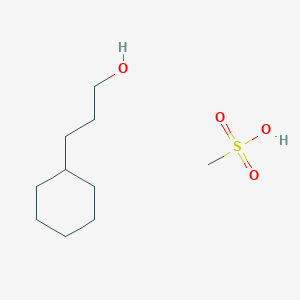
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a benzyl group at the 1-position and two acetate groups at the 2,3-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with diacetyl to form the pyrrolidine ring, followed by acetylation to introduce the acetate groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound shares a similar pyrrolidine ring structure but has different substituents, leading to distinct chemical and biological properties.
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds have variations in the substituents on the pyrrolidine ring, affecting their reactivity and applications.
Uniqueness
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate is unique due to its specific chiral configuration and the presence of both benzyl and acetate groups. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry.
Eigenschaften
CAS-Nummer |
870716-22-6 |
|---|---|
Molekularformel |
C15H17NO5 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
[(3S)-2-acetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C15H17NO5/c1-10(17)20-13-8-14(19)16(15(13)21-11(2)18)9-12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3/t13-,15?/m0/s1 |
InChI-Schlüssel |
XPFXNHRDXARQRN-CFMCSPIPSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC(=O)N(C1OC(=O)C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)OC1CC(=O)N(C1OC(=O)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)

![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)

![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)



![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
